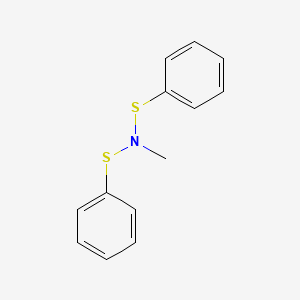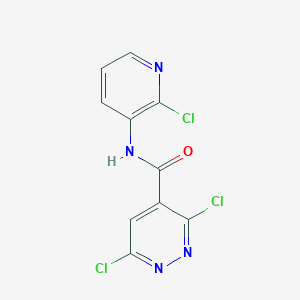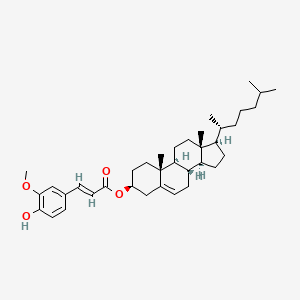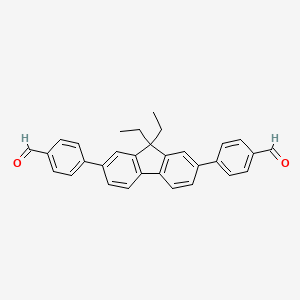
4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with a complex molecular structure It is characterized by the presence of a fluorene core substituted with diethyl groups at the 9-position and benzaldehyde groups at the 2,7-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dibromo-9,9-diethyl-9H-fluorene and 4-formylphenylboronic acid.
Reaction Conditions: These starting materials are introduced into a three-necked flask along with potassium carbonate (K2CO3) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as a catalyst.
Solvent System: A mixture of toluene, ethanol, and water (3:2:1, v/v/v) is used as the solvent.
Reaction Process: The mixture is degassed, stirred, and refluxed under a nitrogen atmosphere for 40 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Purification: After the reaction is complete, the organic phase is evaporated under vacuum, and the residue is purified by column chromatography using dichloromethane/petroleum ether (1:1 v/v) as the eluent.
化学反応の分析
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
作用機序
The mechanism of action of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interactions with biological molecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
類似化合物との比較
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can affect its solubility and reactivity.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups, leading to different chemical properties and applications.
The uniqueness of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde lies in its specific substitution pattern and the presence of both diethyl and benzaldehyde groups, which confer distinct chemical and physical properties.
特性
分子式 |
C31H26O2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
4-[9,9-diethyl-7-(4-formylphenyl)fluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H26O2/c1-3-31(4-2)29-17-25(23-9-5-21(19-32)6-10-23)13-15-27(29)28-16-14-26(18-30(28)31)24-11-7-22(20-33)8-12-24/h5-20H,3-4H2,1-2H3 |
InChIキー |
QPZSZWAIHRMSGD-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


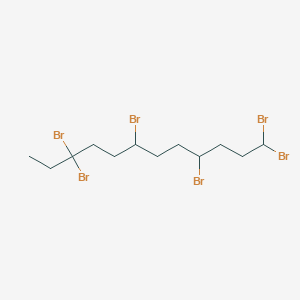
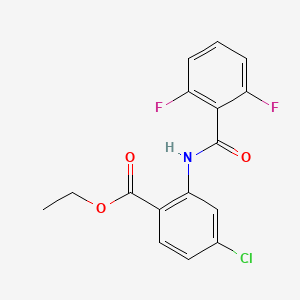

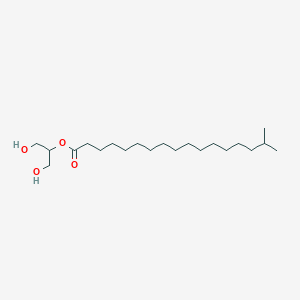
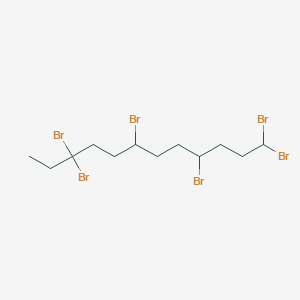
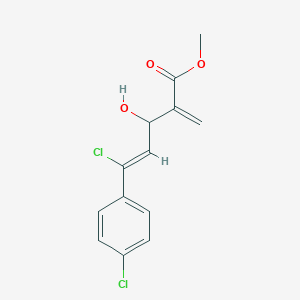

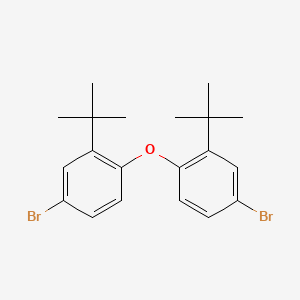

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
